Cas no 18264-71-6 (2,2'-Dinitrodiphenylamine)

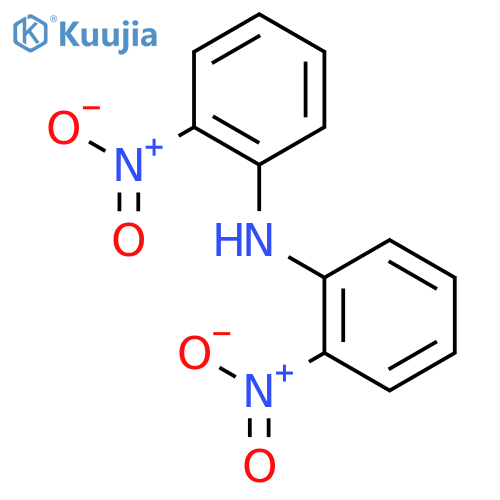

2,2'-Dinitrodiphenylamine structure

商品名:2,2'-Dinitrodiphenylamine

2,2'-Dinitrodiphenylamine 化学的及び物理的性質

名前と識別子

-

- Bis(2-nitrophenyl)amine

- 2,2'-Dinitrodiphenylamine

- 2-nitro-N-(2-nitrophenyl)aniline

- 2,10-DODECADIYNE

- 2.2'-Dinitro-diphenylamin

- Bis-(2-nitro-phenyl)-amin

- bis-(2-nitro-phenyl)-amine

- di(o-nitrophenyl)amine

- HN(o-PhNO2)2

- N-(2-Nitrophenyl)-2-nitroaniline

- RENCFAVKFWOLJJ-UHFFFAOYSA-N

- FT-0659250

- MFCD01861530

- AS-49878

- SR-01000205829-1

- 2,2'-Dinitrophenylamine

- NS00026012

- 18264-71-6

- CS-0361222

- HMS3086O13

- CHEMBL2140493

- 2, 2'-Dinitrodiphenylamine

- 2-Nitro-N-(2-nitrophenyl)benzenamine

- AKOS003599863

- N11860

- SCHEMBL397773

- NSC 68781

- EINECS 242-138-6

- Diphenylamine, 2,2'-dinitro-

- methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxo-propyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

- 2-Nitro-N-(2-nitrophenyl)aniline #

- NSC-68781

- NSC68781

- SMR001559583

- A812716

- Benzenamine, 2-nitro-N-(2-nitrophenyl)-

- SR-01000205829

- Diphenylamine,2'-dinitro-

- DTXSID30171313

- 2,2/'-Dinitrodiphenylamine

- Hydroxy(2-(2-(hydroxy(oxido)amino)anilino)phenyl)azane oxide

- NCIOpen2_003406

- MLS002693638

- 2,2-Dinitrodiphenylamine

- Bis(2-nitrophenyl)amine; 2,2'-Dinitrodiphenylamine; 2-Nitro-N-(2-nitrophenyl)aniline; 2,2'-Dinitrophenylamine; Diphenylamine, 2,2'-dinitro-;

-

- MDL: MFCD01861530

- インチ: InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H

- InChIKey: RENCFAVKFWOLJJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 259.05900

- どういたいしつりょう: 259.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 104A^2

じっけんとくせい

- 密度みつど: 1.446

- ふってん: 406 °C at 760 mmHg

- フラッシュポイント: 406 °C at 760 mmHg

- 屈折率: 1.693

- PSA: 103.67000

- LogP: 4.36600

2,2'-Dinitrodiphenylamine セキュリティ情報

2,2'-Dinitrodiphenylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2,2'-Dinitrodiphenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD8764747-1g |

Bis(2-nitrophenyl)amine |

18264-71-6 | 95+% | 1g |

RMB 1169.60 | 2025-02-20 | |

| abcr | AB511742-250 mg |

Bis(2-nitrophenyl)amine; . |

18264-71-6 | 250mg |

€660.70 | 2023-06-14 | ||

| eNovation Chemicals LLC | Y1242848-250mg |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 250mg |

$1165 | 2024-06-07 | |

| 1PlusChem | 1P0024I2-100mg |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 100mg |

$183.00 | 2025-02-19 | |

| 1PlusChem | 1P0024I2-250mg |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 250mg |

$294.00 | 2025-02-19 | |

| abcr | AB511742-100mg |

Bis(2-nitrophenyl)amine; . |

18264-71-6 | 100mg |

€535.40 | 2025-02-19 | ||

| A2B Chem LLC | AA98346-100mg |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 100mg |

$412.00 | 2024-04-20 | |

| Ambeed | A734645-1g |

Bis(2-nitrophenyl)amine |

18264-71-6 | 95+% | 1g |

$1710.0 | 2024-04-22 | |

| 1PlusChem | 1P0024I2-5g |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 5g |

$1907.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1242848-1g |

Benzenamine, 2-nitro-N-(2-nitrophenyl)- |

18264-71-6 | 95% | 1g |

$535 | 2025-02-21 |

2,2'-Dinitrodiphenylamine 関連文献

-

1. 272. Proximity effects in diaryl derivatives. Part I. The formation of seven-membered heterocyclic compoundsM. F. Grundon,B. T. Johnston,A. S. Wasfi J. Chem. Soc. 1963 1436

-

2. The preparation of phenazines by the cyclisation of 2-nitrodiphenylaminesB. Cross,P. J. Williams,R. E. Woodall J. Chem. Soc. C 1971 2085

-

3. 906. The synthesis of 1 : 9–9′ : 1′-dicarbazolylene, and related experimentsA. E. Jean Herbert,Muriel Tomlinson J. Chem. Soc. 1958 4492

-

Muriel L. Tomlinson J. Chem. Soc. 1939 158

-

5. NotesE. R. Klein,F. N. Lahey,D. H. Marrian,P. B. Russell,A. R. Todd,H. C. Barany,M. Pianka J. Chem. Soc. 1947 1418

18264-71-6 (2,2'-Dinitrodiphenylamine) 関連製品

- 961-68-2(2,4-Dinitro-N-phenylaniline)

- 612-28-2(N-Methyl-2-nitroaniline)

- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18264-71-6)2,2'-Dinitrodiphenylamine

清らかである:99%

はかる:1g

価格 ($):1539.0